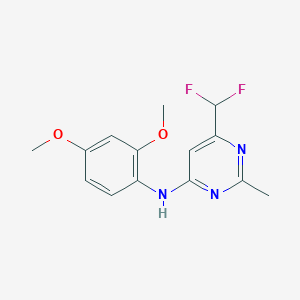![molecular formula C14H18N4O2S B6457487 N-methyl-N-[1-(quinazolin-4-yl)pyrrolidin-3-yl]methanesulfonamide CAS No. 2548979-86-6](/img/structure/B6457487.png)
N-methyl-N-[1-(quinazolin-4-yl)pyrrolidin-3-yl]methanesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-methyl-N-[1-(quinazolin-4-yl)pyrrolidin-3-yl]methanesulfonamide” is a compound that belongs to the class of quinazoline derivatives . Quinazoline derivatives are nitrogen-containing heterocycles that have received significant attention due to their wide range of biopharmaceutical activities . They are considered noteworthy chemicals for the synthesis of diverse molecules with physiological significance and pharmacological utilization .
Synthesis Analysis
The synthesis of quinazoline derivatives has been a subject of interest in medicinal chemistry . Quinazolines are building blocks for about 150 naturally occurring alkaloids with a broad range of biological activity . The synthesis of quinazoline was first reported through decarboxylation of 2-carboxy derivative by August Bischler and Lang in 1895 . Anthranilic acid on treatment with amide resulted in 4-oxo-3,4-dihydroquinazolies by Niementowski synthesis .Molecular Structure Analysis
Quinazoline is a well-known heterocyclic compound having the chemical formula C8H6N2 . It is a light yellow crystalline solid and is also known as 1,3-diazanaphthalene, which comprises one benzene and one pyrimidine ring .Chemical Reactions Analysis
Quinazoline derivatives have been found to exhibit a broad spectrum of biological activities, including antimicrobial, antimalarial, anticonvulsant, anticancer, antileishmanial, anti-inflammatory, and more . This wide range of activities has encouraged medicinal chemists to investigate this fused heterocycles as novel drug molecules .Physical And Chemical Properties Analysis
Quinazoline is a light yellow crystalline solid . Its chemical structure constitutes a crucial scaffold of compounds with various therapeutic and biological activities .科学的研究の応用
Antimicrobial Activity
Quinazolinone derivatives have shown promising antimicrobial properties . They have been investigated for their potential to treat drug-resistant bacterial strains, which is a significant concern in modern medicine .
Antimalarial Activity
Quinazolinones have also been studied for their antimalarial activity . This makes them a potential candidate for the development of new drugs to treat malaria, a disease that affects millions of people worldwide .
Anticancer Activity
Quinazolinones have demonstrated anticancer properties . They have been used in the synthesis of various molecules with physiological significance and pharmacological utility . This makes them a valuable scaffold in medicinal chemistry for the development of new anticancer drugs .
Anti-inflammatory Activity
Quinazolinones have shown anti-inflammatory activity . This suggests they could be used in the development of drugs to treat conditions characterized by inflammation .
Anticonvulsant Activity
Quinazolinone derivatives have been chemically prepared and evaluated for their anticonvulsant property . Some synthesized chemicals have shown excellent anticonvulsant efficacy .
Antipsychotic Activity
Quinazolinones have been studied for their antipsychotic activity . This suggests they could be used in the development of drugs to treat various psychiatric disorders .
Anti-diabetic Activity
Quinazolinones have shown anti-diabetic activity . This suggests they could be used in the development of drugs to treat diabetes .
Antihypertensive Activity
Quinazolinones have been studied for their antihypertensive activity . This suggests they could be used in the development of drugs to treat high blood pressure .
作用機序
将来の方向性
Given the wide range of biological activities exhibited by quinazoline derivatives, there is significant potential for future research and development in this area . The development of novel antibiotics to treat resistant bacteria strains is one of the critical and unmet medical requirements that quinazoline derivatives could potentially address .
特性
IUPAC Name |
N-methyl-N-(1-quinazolin-4-ylpyrrolidin-3-yl)methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O2S/c1-17(21(2,19)20)11-7-8-18(9-11)14-12-5-3-4-6-13(12)15-10-16-14/h3-6,10-11H,7-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYGUKLKMQOZIJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCN(C1)C2=NC=NC3=CC=CC=C32)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-N-[1-(quinazolin-4-yl)pyrrolidin-3-yl]methanesulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-cyclopropyl-4-{4-[(5-cyclopropyl-1,2-oxazol-3-yl)methyl]piperazin-1-yl}-6-(trifluoromethyl)pyrimidine](/img/structure/B6457411.png)
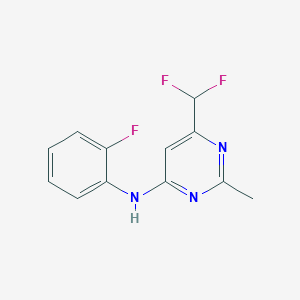

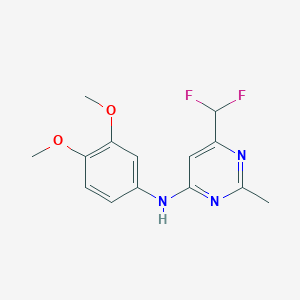
![N-{3-[(2-cyclopropyl-5,6-dimethylpyrimidin-4-yl)amino]phenyl}acetamide](/img/structure/B6457443.png)
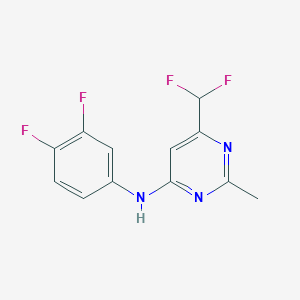
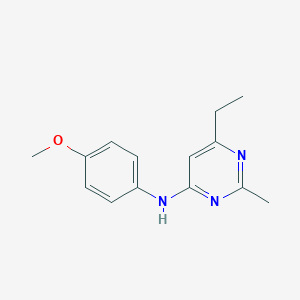
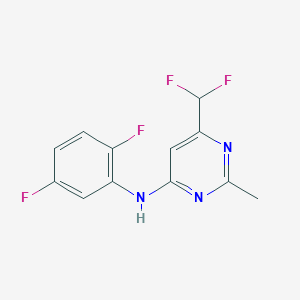
![3-[4-(5-bromopyrimidin-2-yl)piperazin-1-yl]-1lambda6,2-benzothiazole-1,1-dione](/img/structure/B6457476.png)
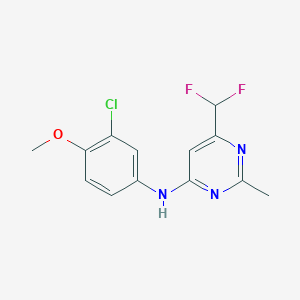
![N-[1-(7-fluoroquinazolin-4-yl)pyrrolidin-3-yl]-N-methylmethanesulfonamide](/img/structure/B6457492.png)
![2-cyclopropyl-4,5-dimethyl-6-(4-{[5-(oxan-4-yl)-1,3,4-oxadiazol-2-yl]methyl}piperazin-1-yl)pyrimidine](/img/structure/B6457494.png)

